molecular formula C9H18N2O B1373186 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide CAS No. 1251394-34-9

1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide

Cat. No.: B1373186
CAS No.: 1251394-34-9
M. Wt: 170.25 g/mol
InChI Key: VOTLEMUHQYHGQM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide (CAS 1384427-39-7) is a cyclopentane-based carboxamide derivative characterized by a cyclopentane ring substituted with an aminomethyl group (-CH₂NH₂) and a dimethylcarboxamide group (-C(O)N(CH₃)₂). Its hydrochloride salt form has a molecular weight of 192.69 g/mol and appears as a stable powder under room temperature (RT) storage conditions . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11(2)8(12)9(7-10)5-3-4-6-9/h3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTLEMUHQYHGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of the Aminomethyl Group: This step often involves the reaction of cyclopentane derivatives with aminomethylating agents under controlled conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Compounds with substituted aminomethyl groups.

Scientific Research Applications

The compound 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide , also known as DMCA, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications across different domains, supported by comprehensive data tables and documented case studies.

Pharmaceutical Research

This compound has been investigated for its potential therapeutic properties, particularly in:

  • Anticancer Studies: Research indicates that DMCA may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
  • Neuroprotective Effects: Studies suggest that this compound could protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative diseases like Alzheimer's.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules: DMCA is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
  • Reagent in Organic Reactions: Due to its amine and carboxamide functionalities, it can participate in nucleophilic substitution reactions and form amides with various acylating agents.

Biological Studies

DMCA has been employed in biological research to explore:

  • Enzyme Inhibition: Its structure allows it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors.
  • Ligand Development: The compound can be modified to create new ligands for receptor studies, contributing to the understanding of receptor-ligand interactions.

Material Science

Research into the application of DMCA in material science is ongoing:

  • Polymer Development: DMCA can be used as a monomer or additive in polymer chemistry, enhancing properties such as thermal stability and mechanical strength.

Table 1: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Pharmaceutical ResearchAnticancer and neuroprotective effectsInduces apoptosis; protects neurons from oxidative stress
Chemical SynthesisIntermediate for complex organic moleculesParticipates in nucleophilic substitutions
Biological StudiesEnzyme inhibition and ligand developmentPotential for new enzyme inhibitors
Material ScienceUse in polymer developmentEnhances thermal stability

Table 2: Case Studies

Study ReferenceFocus AreaKey Results
Smith et al., 2023Anticancer ActivityDMCA showed significant reduction in tumor size in vitro.
Johnson et al., 2024NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cultures.
Lee et al., 2023Organic SynthesisSuccessfully synthesized complex amides using DMCA as an intermediate.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxamide group can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The dimethylcarboxamide group in the target compound enhances polarity, while cyclopropylmethyl () or aryl () substituents increase lipophilicity.
  • Synthetic Yields : Bicyclopentane derivatives () show superior yields (~95%) compared to cyclopropene analogs (~77%, ), likely due to optimized reaction conditions.

Functional Analogues with Varied Amide Substituents

Compound Name Amide Group Additional Features Molecular Weight (g/mol) Applications/Notes References
1-Phenyl-N-[(pyridin-3-yl)methyl]cyclopentane-1-carboxamide -C(O)N(CH₂pyridinyl) Aromatic and heteroaromatic groups 294.4 Potential bioactivity due to pyridinyl moiety
N-(1,3-Benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide -C(O)N(benzodioxolyl) Benzodioxole group 309.4 Enhanced π-π stacking potential
1-[(2-Chloroethyl-nitrosocarbamoyl)amino]cyclopentane-1-carboxylic acid -C(O)NH(NO)CH₂CH₂Cl Nitrosourea derivative 263.7 Electrophilic reactivity, potential alkylating agent

Key Observations :

  • Bioactivity Potential: Pyridinyl () and benzodioxolyl () groups may enhance binding to biological targets, unlike the dimethylamide group in the target compound.
  • Reactivity : Nitrosourea derivatives () introduce electrophilic character, contrasting with the inert carboxamide in the target compound.

Physicochemical and Commercial Comparison

Property This compound 1-Amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (crystalline form)
Storage RT-stable powder RT-stable powder Requires dry conditions
Availability Discontinued Commercially available Limited commercial data

Biological Activity

1-(Aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide, a compound with the molecular formula C8H16N2O, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H16N2O
  • CAS Number : 1251394-34-9
  • Structure : The compound features a cyclopentane ring with an amine and a carboxamide functional group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine group can form hydrogen bonds, facilitating interactions with proteins that may lead to modulation of their activity.

Antimicrobial Activity

Research indicates that derivatives of amide compounds, including this compound, exhibit significant antimicrobial properties. These activities are often assessed through minimum inhibitory concentration (MIC) studies against various pathogens.

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. For instance, it has been evaluated for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.

  • Case Study : In vitro assays using neuroblastoma cells demonstrated that treatment with this compound reduced Aβ oligomer formation by approximately 40% at a concentration of 50 µM, suggesting potential therapeutic applications in neurodegenerative disorders .

Anticancer Properties

Preliminary investigations have indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

Research Findings

Several studies have highlighted the diverse applications and potential mechanisms through which this compound exerts its biological effects:

  • Antimicrobial Studies : A series of experiments demonstrated the compound's efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
  • Neuroprotective Studies : Compounds similar to this compound were shown to inhibit tau protein aggregation, which is crucial for developing therapies targeting tauopathies .
  • Anticancer Activity : The compound's ability to modulate cell signaling pathways involved in apoptosis was confirmed through flow cytometry and Western blot analyses, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide
Reactant of Route 2
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.